Oxodipyrromethene
Description
Oxodipyrromethene is a heterocyclic compound characterized by two pyrrole rings connected via a methine bridge and a ketone oxygen. Its structure features a planar arrangement in its cisoid (syn-Z) configuration, with a dihedral angle of 98° between the two this compound moieties in bilirubin derivatives . Key structural attributes include:
- Bond lengths: C4–C5 and C5–C6 bonds exhibit double- and single-bond character, respectively, consistent with conjugated π-systems .
- Tautomerism: The lactam form is stabilized by hydrogen bonding between oxygen and nitrogen atoms, as evidenced by carbon-oxygen and carbon-nitrogen bond lengths .
- Photoisomerization: this compound undergoes Z→E isomerization under light, with the E-isomer adopting an anticlinal conformation (dihedral angle 49.8°) and distinct hydrogen-bonding patterns .
This compound is notable for its self-sensitized photooxygenation, where singlet oxygen (¹O₂) generated during irradiation accelerates its degradation, mimicking bilirubin’s photochemistry .
Properties
CAS No. |
37530-21-5 |
|---|---|
Molecular Formula |
C17H24N2O |
Molecular Weight |
272.4 g/mol |
IUPAC Name |
(5Z)-3,4-diethyl-5-[(4-ethyl-3,5-dimethyl-1H-pyrrol-2-yl)methylidene]pyrrol-2-one |
InChI |
InChI=1S/C17H24N2O/c1-6-12-10(4)15(18-11(12)5)9-16-13(7-2)14(8-3)17(20)19-16/h9,18H,6-8H2,1-5H3,(H,19,20)/b16-9- |
InChI Key |
NJLRFTXGECXRRZ-SXGWCWSVSA-N |
SMILES |
CCC1=C(NC(=C1C)C=C2C(=C(C(=O)N2)CC)CC)C |
Isomeric SMILES |
CCC1=C(NC(=C1C)/C=C\2/C(=C(C(=O)N2)CC)CC)C |
Canonical SMILES |
CCC1=C(NC(=C1C)C=C2C(=C(C(=O)N2)CC)CC)C |
Synonyms |
oxodipyrromethene |
Origin of Product |
United States |
Comparison with Similar Compounds
Research Findings and Implications
Mechanistic Insights : this compound’s photooxygenation approaches diffusion-controlled limits, suggesting near-optimal ¹O₂ trapping efficiency .
Biological Relevance : Bilirubin’s structural mimicry of this compound explains its susceptibility to phototherapy in jaundice treatment .
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